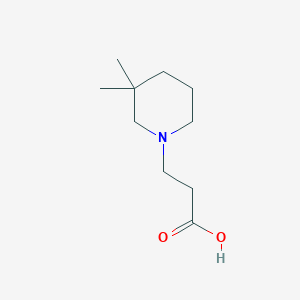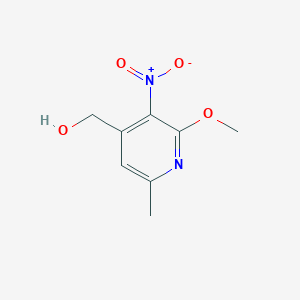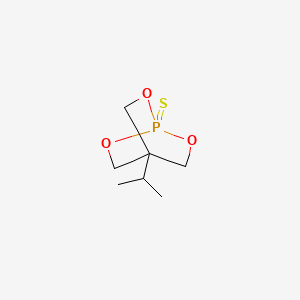![molecular formula C8H16N2 B13975085 6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
6-Ethyl-1,6-diazaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1,6-diazaspiro[3.4]octane is a chemical compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 6-Ethyl-1,6-diazaspiro[3.4]octane typically involves the use of readily available starting materials and specific reaction conditions. One common method involves the reaction of ethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
6-Ethyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
6-Ethyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antitubercular properties. In medicine, it is being explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways .
Mecanismo De Acción
The mechanism of action of 6-Ethyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic processes. The compound may also interact with enzymes and receptors in the body, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to better understand its potential therapeutic applications .
Comparación Con Compuestos Similares
6-Ethyl-1,6-diazaspiro[3.4]octane can be compared with other similar compounds such as 2,6-diazaspiro[3.4]octane and 1-methyl-1,6-diazaspiro[3.4]octane. These compounds share a similar spirocyclic structure but differ in their substituents, which can influence their chemical and biological properties. For example, 2,6-diazaspiro[3.4]octane has been studied for its potential as a sigma-1 receptor antagonist, while 1-methyl-1,6-diazaspiro[3.4]octane has been explored for its use in various chemical syntheses .
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
7-ethyl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-4-8(7-10)3-5-9-8/h9H,2-7H2,1H3 |
Clave InChI |
ZJEWWJNKPLUOAG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(C1)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)

![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)








